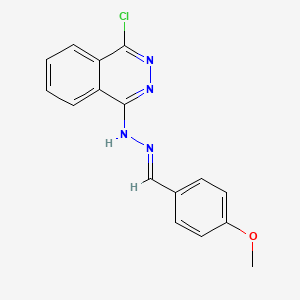

![molecular formula C12H10N2O4S B5512015 4-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B5512015.png)

4-[(pyridin-3-ylamino)sulfonyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(pyridin-3-ylamino)sulfonyl]benzoic acid is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 278.03612798 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic and Synthetic Applications

Nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes provides an efficient access to valuable aryl sulfides, utilizing a strategy that highlights the role of benzoic acid derivatives in facilitating such reactions. This method shows a broad substrate scope and a high degree of functional group tolerance, suggesting applications in the synthesis of complex molecules (Yang et al., 2015).

Anticancer and Radiosensitizing Agents

A series of novel 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl)benzenesulfonamides have been synthesized and demonstrated significant cytotoxic activity against human breast cancer cell lines. The compounds also showed a synergistic effect with gamma radiation, highlighting their potential as both anticancer and radiosensitizing agents (Ghorab et al., 2012).

Photopolymerization for 3D Microfabrication

A bis[(diarylamino)styryl]benzene core with covalently attached sulfonium moieties, serving as a two-photon-activatable photoacid generator, has been developed for positive-tone 3D microfabrication. This photoacid generator demonstrates a large two-photon absorption cross-section and a high quantum yield for acid generation, making it suitable for initiating the polymerization of epoxides at significantly lower intensities compared to traditional UV initiators (Zhou et al., 2002).

Synthesis of Imidazoles

Sulfonic acid-functionalized pyridinium chloride has been used as an efficient and recyclable catalyst for the one-pot multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. This methodology allows for high yields and short reaction times, underscoring the versatility of pyridinium-based compounds in catalyzing multi-component reactions (Zare et al., 2015).

Photovoltaic Studies

Heteroaryl incorporated acetylide-functionalized pyridinyl ligands have been synthesized and their dinuclear Cu(I) complexes studied for applications in dye-sensitized solar cells (DSSCs). These complexes demonstrate moderate power conversion efficiencies, indicating their potential in the development of new materials for photovoltaic applications (Jayapal et al., 2018).

Propiedades

IUPAC Name |

4-(pyridin-3-ylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c15-12(16)9-3-5-11(6-4-9)19(17,18)14-10-2-1-7-13-8-10/h1-8,14H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHLMKHDNRIUEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

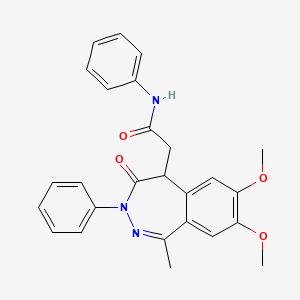

![2-[(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B5511934.png)

![rel-(1S,5s)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)bicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B5511946.png)

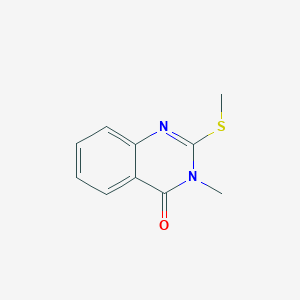

![ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5511947.png)

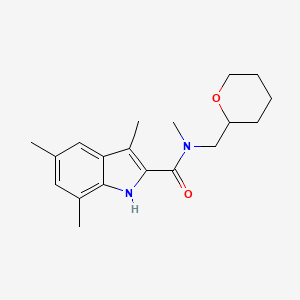

![5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5511958.png)

![1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)

![4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5511980.png)

![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)

![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)

![1-(3-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-3-yl}propanoyl)-4-methylpiperazine](/img/structure/B5512007.png)

![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5512027.png)